DCIP hydrate sodium

Description

BenchChem offers high-quality DCIP hydrate sodium suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about DCIP hydrate sodium including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C12H8Cl2NNaO3 |

|---|---|

Molecular Weight |

308.09 g/mol |

IUPAC Name |

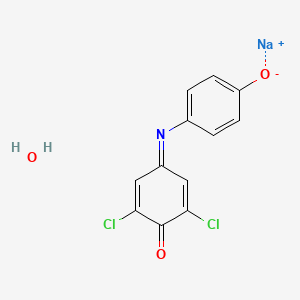

sodium;4-[(3,5-dichloro-4-oxocyclohexa-2,5-dien-1-ylidene)amino]phenolate;hydrate |

InChI |

InChI=1S/C12H7Cl2NO2.Na.H2O/c13-10-5-8(6-11(14)12(10)17)15-7-1-3-9(16)4-2-7;;/h1-6,16H;;1H2/q;+1;/p-1 |

InChI Key |

XHSOLXWCGCVQHE-UHFFFAOYSA-M |

Canonical SMILES |

C1=CC(=CC=C1N=C2C=C(C(=O)C(=C2)Cl)Cl)[O-].O.[Na+] |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 2,6-Dichlorophenolindophenol (DCIP) Sodium Salt Hydrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,6-Dichlorophenolindophenol (DCIP) sodium salt hydrate (B1144303), a redox-active dye with significant applications in biochemical and physiological research. This document details its chemical and physical properties, mechanism of action, and established experimental protocols for its use in quantitative analysis. Key applications, including the determination of ascorbic acid (Vitamin C), assessment of photosynthetic electron transport (Hill Reaction), and enzymatic assays for NAD(P)H:quinone oxidoreductase 1 (NQO1) and mitochondrial Complex II, are discussed in detail. Quantitative data is presented in tabular format for ease of reference, and key experimental workflows and biological pathways involving DCIP are visualized using diagrams.

Introduction

2,6-Dichlorophenolindophenol sodium salt hydrate, commonly abbreviated as DCIP or DCPIP, is a versatile chemical compound widely utilized as a redox indicator in various scientific disciplines.[1] In its oxidized state, DCIP is a blue dye with a maximal absorption at approximately 600 nm.[1] Upon reduction by an electron donor, it becomes colorless, a property that allows for the convenient spectrophotometric monitoring of redox reactions.[1] This distinct color change forms the basis of its application in numerous quantitative assays. This guide serves as a technical resource for researchers employing DCIP in their experimental work, providing detailed methodologies and relevant physicochemical data.

Physicochemical Properties

DCIP sodium salt hydrate is a dark green to black powder that is soluble in water.[2] Its chemical structure and properties are summarized in the tables below.

| Identifier | Value |

| IUPAC Name | sodium;4-[(3,5-dichloro-4-oxocyclohexa-2,5-dien-1-ylidene)amino]phenolate;hydrate |

| Synonyms | 2,6-Dichlorophenolindophenol sodium salt hydrate, DCIP, DCPIP, DPIP |

| CAS Number | 1266615-56-8 |

| Molecular Formula | C₁₂H₆Cl₂NNaO₂ · xH₂O |

| Molecular Weight | 290.08 g/mol (anhydrous basis) |

Table 1: Chemical Identifiers and Properties of DCIP Sodium Salt Hydrate.

| Property | Value | Conditions |

| Molar Extinction Coefficient (ε) | ~19,100 M⁻¹cm⁻¹ | pH 7.4, at 605 nm |

| Molar Extinction Coefficient (ε) | 18.0-19.7 mM⁻¹cm⁻¹ | 0.1 M phosphate (B84403) buffer, pH 8.3, at 600-605 nm |

| Molar Extinction Coefficient (ε) | 21,000 M⁻¹cm⁻¹ | Used in NQO1 assay at pH 7.4 |

| Redox Potential (E₀') | +0.217 V | vs. Standard Hydrogen Electrode (SHE) |

| pKa (phenol group) | 5.9 | |

| Solubility | 10 mg/mL in H₂O | |

| Color (Oxidized) | Blue | Alkaline pH |

| Red | Acidic pH (<4) | |

| Color (Reduced) | Colorless | All pH ranges |

| Isobestic Point | 522 nm |

Table 2: Quantitative Physicochemical Data for DCIP.

Mechanism of Action

DCIP functions as an electron acceptor in redox reactions. The core of its utility lies in the distinct color change upon reduction. In its oxidized quinone-imine form, the conjugated system of double bonds results in the absorption of light in the red spectrum, appearing blue to the eye. When it accepts two electrons and two protons, this conjugated system is disrupted, and the molecule is converted to its colorless leuco form.

The redox reaction can be summarized as follows:

DCIP (blue) + 2e⁻ + 2H⁺ ⇌ DCIPH₂ (colorless)

The redox potential of DCIP is pH-dependent, which is a critical consideration in assay design.[3] The rate of DCIP reduction is significantly influenced by pH, with studies on Photosystem II indicating a maximum reaction rate in the pH range of 6.5 to 7.0.

Key Applications and Experimental Protocols

Determination of Ascorbic Acid (Vitamin C)

DCIP is widely used for the quantitative determination of ascorbic acid. Ascorbic acid is a potent reducing agent that rapidly and stoichiometrically reduces DCIP. The endpoint of the titration is indicated by the persistence of a pink or blue color, signifying that all the ascorbic acid has been oxidized.

Reagents:

-

DCIP Solution (0.025% w/v): Dissolve 25 mg of 2,6-dichloroindophenol (B1210591) sodium salt hydrate in 100 mL of distilled water. Prepare this solution fresh.

-

Ascorbic Acid Standard Solution (0.1% w/v): Accurately weigh and dissolve 100 mg of L-ascorbic acid in 100 mL of distilled water.

-

Sample Solution: Prepare an aqueous extract of the sample to be analyzed (e.g., fruit juice).

Procedure:

-

Pipette a known volume (e.g., 10 mL) of the DCIP solution into a flask.

-

Fill a burette with the sample solution.

-

Titrate the DCIP solution with the sample solution until the blue color disappears and the solution becomes colorless (or the color of the original sample).

-

Record the volume of the sample solution required.

-

Standardize the DCIP solution by titrating it with the standard ascorbic acid solution.

-

Calculate the ascorbic acid concentration in the sample based on the titration volumes and the known concentration of the standard.

Caption: Workflow for Vitamin C determination using DCIP.

Measurement of Photosynthetic Electron Transport (Hill Reaction)

DCIP can act as an artificial electron acceptor in the light-dependent reactions of photosynthesis, specifically in Photosystem II. By accepting electrons from the electron transport chain, DCIP becomes reduced and changes from blue to colorless. The rate of this decolorization is proportional to the rate of photosynthetic electron transport.

Reagents:

-

Chloroplast Isolation Buffer: (e.g., 0.4 M sucrose, 10 mM Tris-HCl, pH 7.8)

-

Reaction Buffer: (e.g., 0.1 M phosphate buffer, pH 6.5)

-

DCIP Solution: (e.g., 2.5 x 10⁻⁴ M in reaction buffer)

-

Plant Material: (e.g., fresh spinach leaves)

Procedure:

-

Chloroplast Isolation:

-

Homogenize fresh spinach leaves in ice-cold isolation buffer.

-

Filter the homogenate through cheesecloth.

-

Centrifuge the filtrate at low speed (e.g., 200 x g) to pellet debris.

-

Centrifuge the supernatant at a higher speed (e.g., 1000 x g) to pellet the chloroplasts.

-

Resuspend the chloroplast pellet in a small volume of cold isolation buffer.

-

-

Hill Reaction Assay:

-

Set up a series of cuvettes containing the reaction buffer and DCIP solution.

-

Add a small aliquot of the isolated chloroplast suspension to each cuvette.

-

Expose the cuvettes to a light source. Include a dark control by wrapping one cuvette in aluminum foil.

-

Measure the absorbance of the solutions at 600 nm at regular time intervals.

-

The rate of the Hill reaction is determined by the rate of decrease in absorbance at 600 nm.

-

Caption: DCIP as an artificial electron acceptor in photosynthesis.

NAD(P)H:quinone oxidoreductase 1 (NQO1) Activity Assay

NQO1 is a flavoenzyme that catalyzes the two-electron reduction of quinones. DCIP can serve as an artificial electron acceptor for NQO1 in the presence of NADPH. The activity of NQO1 is determined by measuring the rate of DCIP reduction at 600 nm. The specificity of the reaction is confirmed by its inhibition with dicoumarol, a known NQO1 inhibitor.

Reagents:

-

Assay Buffer: 25 mM Tris-HCl, pH 7.4, containing 0.7 mg/mL BSA and 250 mM sucrose.

-

NADPH Solution: 0.2 mM in assay buffer.

-

DCIP Solution: 40 µM in assay buffer.

-

Cell Lysate: Prepared from cells or tissues of interest.

-

Dicoumarol Solution (for inhibition control): 20 µM.

Procedure:

-

Prepare a reaction mixture containing the assay buffer, NADPH, and DCIP.

-

Add the cell lysate to the reaction mixture to initiate the reaction.

-

Immediately measure the decrease in absorbance at 600 nm over a defined period (e.g., 60 seconds).

-

To determine the NQO1-specific activity, perform a parallel assay in the presence of dicoumarol.

-

The NQO1 activity is the difference between the total rate of DCIP reduction and the rate in the presence of dicoumarol.

-

Calculate the specific activity using the molar extinction coefficient of DCIP (21,000 M⁻¹cm⁻¹ at pH 7.4).

Caption: Workflow for the NQO1 activity assay using DCIP.

Mitochondrial Complex II (Succinate Dehydrogenase) Activity Assay

Mitochondrial Complex II (succinate dehydrogenase) oxidizes succinate (B1194679) to fumarate (B1241708) and transfers electrons to ubiquinone in the electron transport chain. DCIP can be used as an artificial electron acceptor to measure Complex II activity. In this assay, electrons are passed from succinate to an analog of ubiquinone and then to DCIP, causing its reduction.

Reagents:

-

Assay Buffer: (e.g., 20 mM phosphate buffer, pH 7.2)

-

Succinate Solution: (e.g., 400 mM)

-

DCIP Solution: (e.g., 50 µM)

-

Mitochondrial Preparation: Isolated mitochondria or tissue homogenate.

-

Inhibitors (optional): Rotenone (Complex I inhibitor), Antimycin A (Complex III inhibitor), and Potassium Cyanide (Complex IV inhibitor) to ensure specificity.

Procedure:

-

To a cuvette, add the assay buffer, succinate, and the mitochondrial preparation.

-

Pre-incubate the mixture to activate the enzyme.

-

Add the DCIP solution to start the reaction.

-

Monitor the decrease in absorbance at 600 nm over time.

-

The rate of decrease in absorbance is proportional to the Complex II activity.

-

The specificity of the assay can be confirmed by inhibition with malonate or thenoyltrifluoroacetone (TTFA), known Complex II inhibitors.

Conclusion

DCIP sodium salt hydrate is a robust and versatile redox dye that remains an indispensable tool in biochemical research. Its straightforward application in spectrophotometric assays allows for the reliable quantification of various biological activities. This guide provides a foundational understanding and practical protocols for the effective use of DCIP in the laboratory. For all applications, it is crucial to consider the pH-dependence of DCIP's redox potential and molar absorptivity to ensure accurate and reproducible results. Researchers are encouraged to consult the primary literature for further optimization of these protocols for their specific experimental systems.

References

2,6-Dichlorophenolindophenol Sodium Salt Hydrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core properties, applications, and experimental protocols for 2,6-Dichlorophenolindophenol (DCPIP) sodium salt hydrate (B1144303). This versatile redox dye is a valuable tool in various scientific disciplines, from analytical chemistry to cellular biology.

Core Properties

2,6-Dichlorophenolindophenol sodium salt hydrate is a blue redox indicator that becomes colorless upon reduction. This property makes it an excellent reagent for monitoring redox reactions, particularly in biological systems.[1] It is commonly available as a dark green to black powder.[2]

Chemical and Physical Properties

The fundamental chemical and physical properties of DCPIP sodium salt hydrate are summarized in the table below.

| Property | Value | References |

| Synonyms | 2,6-Dichloro-N-(4-hydroxyphenyl)-1,4-benzoquinoneimine sodium salt, DCIP, DPIP, Tillman's Reagent | [3][4][5] |

| Molecular Formula | C₁₂H₆Cl₂NNaO₂ · xH₂O | [3][6] |

| Molecular Weight | 290.08 g/mol (anhydrous basis) | [3][6] |

| Appearance | Dark green to black powder | [2][4] |

| Solubility | Soluble in water (up to 3%) and ethanol (B145695) (up to 2%). A 10 mg/mL solution in water is clear and blue to very deep blue. | [6][7] |

| Redox Potential (E₀) | +0.217 V | [8] |

| Oxidized Form Color | Blue | [1][9] |

| Reduced Form Color | Colorless | [1][9] |

| pH Indicator Properties | Red in acidic conditions, blue in alkaline conditions. | [10] |

Spectral Properties

The spectral characteristics of DCPIP are crucial for its application in spectrophotometric assays.

| Spectral Property | Value | Conditions | References |

| λmax (UV-Vis) | 600-605 nm | 0.1 M phosphate (B84403) buffer, pH 8.3 | [6] |

| λmax (UV-Vis) | 638-645 nm | 50% ethanol + 2ml 1M sodium carbonate solution | [2] |

| Molar Extinction Coefficient (ε) | 18.0-19.7 mM⁻¹ cm⁻¹ | 0.1 M phosphate buffer, pH 8.3 | [6] |

Stability and Storage

Proper storage is essential to maintain the integrity of DCPIP sodium salt hydrate.

| Condition | Recommendation | References |

| Storage Temperature | Room temperature | [7][11] |

| Sensitivity | Hygroscopic, air and light-sensitive. | [4][11][12] |

| Storage Conditions | Store in a dry, cool, well-ventilated area in a tightly sealed container. Protect from moisture and light. | [4][12] |

| Incompatibilities | Strong oxidizing agents. | [4][11] |

| Hazardous Decomposition Products | Thermal decomposition can release nitrogen oxides, carbon monoxide, carbon dioxide, chlorine, hydrogen chloride gas, and sodium oxides. | [4][12] |

Key Applications and Experimental Protocols

DCPIP's utility as a redox indicator is leveraged in several key experimental applications.

Quantification of Ascorbic Acid (Vitamin C)

DCPIP is widely used for the determination of ascorbic acid content in various samples, such as fruit juices.[1][7] Ascorbic acid, a potent reducing agent, reduces the blue DCPIP to its colorless form. The amount of ascorbic acid is determined by titrating the sample with a standardized DCPIP solution.

This protocol details the steps for determining the ascorbic acid concentration in a sample.

Reagents and Preparation:

-

Extraction Solution (Stabilizing Agent): Mix 15 g of metaphosphoric acid and 40 mL of glacial acetic acid with 200 mL of distilled water. Dilute to a final volume of 500 mL with distilled water.

-

Standard Ascorbic Acid Solution (0.1% w/v): Accurately weigh 100 mg of L-ascorbic acid and dissolve it in 100 mL of the extraction solution in a volumetric flask.

-

DCPIP Solution (0.025% w/v): Dissolve 25 mg of 2,6-Dichlorophenolindophenol sodium salt hydrate in 100 mL of distilled water. It may be necessary to warm the solution gently and stir for an extended period to ensure complete dissolution. Filter if necessary. This solution should be prepared fresh and stored in a dark bottle.

Standardization of DCPIP Solution:

-

Pipette 5 mL of the standard ascorbic acid solution into a conical flask.

-

Add 10 mL of the extraction solution.

-

Fill a burette with the DCPIP solution.

-

Titrate the ascorbic acid solution with the DCPIP solution until a faint pink or grey-blue color persists for at least 30 seconds. This is the endpoint.

-

Record the volume of DCPIP solution used.

-

Repeat the titration at least two more times to obtain an average volume.

-

Calculate the concentration of the DCPIP solution using the formula: C₁V₁ = C₂V₂, where C₁ and V₁ are the concentration and volume of the ascorbic acid solution, and C₂ and V₂ are the concentration and volume of the DCPIP solution.

Sample Analysis:

-

Prepare the sample by homogenizing a known weight of the solid sample in a known volume of the extraction solution or by taking a known volume of a liquid sample.

-

Centrifuge or filter the sample to obtain a clear extract.

-

Pipette a known volume of the sample extract into a conical flask.

-

Titrate the sample extract with the standardized DCPIP solution to the same persistent endpoint as in the standardization step.

-

Record the volume of DCPIP solution used.

-

Calculate the ascorbic acid content in the original sample.

Workflow for Vitamin C quantification using DCPIP.

Investigation of Photosynthetic Electron Transport (The Hill Reaction)

DCPIP can act as an artificial electron acceptor in isolated chloroplasts, intercepting electrons from the photosynthetic electron transport chain.[1] This process, known as the Hill reaction, allows for the investigation of the light-dependent reactions of photosynthesis. The rate of photosynthesis can be measured by monitoring the rate at which DCPIP is reduced (decolorized).[1]

This protocol outlines the procedure for isolating chloroplasts and measuring the rate of the Hill reaction.

Reagents and Preparation:

-

Isolation Buffer: 0.5 M sucrose, 0.01 M KCl, and 0.05 M phosphate buffer (pH 7.0). Keep this solution ice-cold.

-

DCPIP Solution (0.1% w/v): Dissolve 100 mg of DCPIP in 100 mL of distilled water.

Chloroplast Isolation:

-

Homogenize fresh spinach or lettuce leaves in ice-cold isolation buffer using a blender or a pre-chilled mortar and pestle.

-

Filter the homogenate through several layers of cheesecloth or muslin into a chilled beaker.

-

Transfer the filtrate to centrifuge tubes and centrifuge at low speed (e.g., 200 x g) for 2 minutes to pellet cell debris.

-

Carefully decant the supernatant into clean, chilled centrifuge tubes and centrifuge at a higher speed (e.g., 1000 x g) for 10 minutes to pellet the chloroplasts.

-

Discard the supernatant and resuspend the chloroplast pellet in a small volume of ice-cold isolation buffer. Keep the chloroplast suspension on ice.

Measurement of the Hill Reaction:

-

Set up a series of test tubes or cuvettes. Include a control tube kept in the dark and experimental tubes exposed to a light source. A tube with boiled chloroplasts can also be included as a negative control.

-

To each tube, add a specific volume of the chloroplast suspension and the DCPIP solution.

-

Immediately after adding DCPIP, take an initial absorbance reading at 600 nm using a spectrophotometer.

-

Expose the experimental tubes to a light source and place the control tube in the dark.

-

Take absorbance readings at regular time intervals (e.g., every 2 minutes) for a set duration.

-

The rate of the Hill reaction is determined by the rate of decrease in absorbance at 600 nm.

Role of DCPIP in the photosynthetic electron transport chain.

Mitochondrial Electron Transport Chain Assays

DCPIP can be used as an artificial electron acceptor to study the activity of specific complexes in the mitochondrial electron transport chain.[7][8] For instance, it can accept electrons from the ubiquinone pool to measure the activity of Complex II (succinate dehydrogenase).[7] This is particularly useful when downstream complexes are inhibited.[8]

The general approach involves isolating mitochondria, providing a substrate for a specific complex, and using inhibitors to block the electron flow at desired points. DCPIP is then added to accept the electrons, and its reduction is monitored spectrophotometrically.

DCPIP as an electron acceptor in mitochondrial assays.

Safety and Handling

While 2,6-Dichlorophenolindophenol sodium salt hydrate is considered to have low hazard, standard laboratory safety practices should be followed.

-

Personal Protective Equipment: Wear safety glasses and gloves.

-

Handling: Avoid creating dust. Use in a well-ventilated area. Do not eat, drink, or smoke when handling. Wash hands thoroughly after handling.

-

First Aid: In case of eye contact, rinse immediately with plenty of water.[12] If inhaled, move to fresh air.[12] In case of skin contact, wash off with plenty of water.[12] If ingested, clean mouth with water and drink plenty of water afterwards.[12] Seek medical attention if irritation or symptoms persist.[12]

This technical guide provides a comprehensive overview of 2,6-Dichlorophenolindophenol sodium salt hydrate for research and professional applications. Its well-characterized properties and versatile nature make it an indispensable tool in the modern laboratory.

References

- 1. egyankosh.ac.in [egyankosh.ac.in]

- 2. ERIC - EJ415521 - Use of DCPIP in a Colorimetric Method to Investigate Electron Transport in Crude Heart Mitochondrial Extracts., Journal of Biological Education, 1990 [eric.ed.gov]

- 3. studylib.net [studylib.net]

- 4. An Experimental Approach to Address the Functional Relationship between Antioxidant Enzymes and Mitochondrial Respiratory Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Novel Potentiometric 2,6-Dichlorophenolindo-phenolate (DCPIP) Membrane-Based Sensors: Assessment of Their Input in the Determination of Total Phenolics and Ascorbic Acid in Beverages - PMC [pmc.ncbi.nlm.nih.gov]

- 6. snabbiology.co.uk [snabbiology.co.uk]

- 7. researchgate.net [researchgate.net]

- 8. Determination of Ascorbic Acid Content - Team Granola [nfsc450groupd.weebly.com]

- 9. seniorchem.com [seniorchem.com]

- 10. savemyexams.com [savemyexams.com]

- 11. flinnsci.com [flinnsci.com]

- 12. Measuring the Vitamin C content of foods and fruit juices [practicalbiology.org]

An In-depth Technical Guide to the Mechanism of Action of DCIP Sodium Salt

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core mechanism of action of 2,6-dichlorophenolindophenol (DCIP) sodium salt, a versatile redox dye with significant applications in biochemical and physiological research. This document details its function as a redox indicator and artificial electron acceptor, presents key quantitative data, outlines detailed experimental protocols, and provides visual representations of its mechanistic pathways and experimental workflows.

Core Mechanism of Action: A Redox-Active Dye

2,6-Dichlorophenolindophenol (DCIP) is a chemical compound that functions as a redox dye, exhibiting a distinct color change based on its oxidation state.[1][2] In its oxidized form, DCIP is a deep blue color, with a maximal absorbance at approximately 600 nm.[3] Upon reduction, through the acceptance of electrons, it is converted to a colorless compound, leuco-DCIP.[1][4] This reversible color change is the foundation of its utility in various biochemical assays.[4]

The core of DCIP's mechanism of action lies in its ability to act as an artificial electron acceptor, effectively intercepting electrons from biological electron transport chains.[1][5] Its redox potential allows it to be readily reduced by various biological molecules and processes. This property is exploited to monitor the rates of reactions that involve electron transfer.

Quantitative Data Summary

The following table summarizes the key quantitative properties of DCIP sodium salt, essential for its application in experimental settings.

| Property | Value | Notes |

| Molar Mass | 290.08 g/mol (sodium salt) | |

| Maximal Absorbance (λmax) | ~600 nm (oxidized form) | The precise wavelength can be influenced by pH.[6] |

| Molar Extinction Coefficient (ε) | 21,000 M⁻¹cm⁻¹ at 600 nm | Some sources report a value of 22,000 M⁻¹cm⁻¹.[7][8][9] |

| Appearance | Dark green to black powder | |

| Solubility | Freely soluble in water and alcohol | |

| Mouse LD50 (intravenous) | 180 mg/kg | [10] |

| Mouse LD50 (intraperitoneal) | 75 mg/kg | [10] |

Applications and Signaling Pathways

Photosynthesis Research: The Hill Reaction

In the context of photosynthesis, DCIP serves as a crucial tool for studying the light-dependent reactions, specifically the electron transport chain in photosystem II (PSII). It acts as an artificial electron acceptor, replacing the natural electron acceptor, NADP+.[1] When chloroplasts are illuminated, water is oxidized, releasing electrons that are passed along the electron transport chain. DCIP intercepts these electrons, leading to its reduction and a corresponding loss of its blue color. The rate of this decolorization is directly proportional to the rate of the light-dependent reactions of photosynthesis.[11]

Vitamin C (Ascorbic Acid) Quantification

DCIP is widely used for the titrimetric determination of ascorbic acid. Ascorbic acid is a potent reducing agent that readily reduces the oxidized blue form of DCIP to its colorless reduced form.[12] The reaction is stoichiometric, with one mole of ascorbic acid reducing one mole of DCIP.[13] The endpoint of the titration is reached when all the ascorbic acid in the sample has been oxidized, and the addition of a slight excess of DCIP results in a persistent pink or blue color.[14]

Mitochondrial Respiration and Enzyme Assays

DCIP can also be employed to study mitochondrial electron transport and the activity of specific enzymes within this pathway. For instance, it is used as an electron acceptor in assays for succinate (B1194679) dehydrogenase (Complex II).[15] In this assay, succinate is oxidized to fumarate (B1241708) by succinate dehydrogenase, and the electrons are transferred to an intermediate electron carrier, which in turn reduces DCIP. The rate of DCIP reduction, monitored spectrophotometrically, reflects the activity of the enzyme.[16]

Pro-oxidant Chemotherapeutic Potential

Recent pharmacological studies suggest that DCIP may act as a pro-oxidant chemotherapeutic agent targeting human cancer cells.[12] Its mechanism in this context involves the depletion of intracellular glutathione (B108866) and the upregulation of oxidative stress, leading to cancer cell death.[12]

Detailed Experimental Protocols

Protocol for Measuring Photosynthesis Rate (Hill Reaction)

Objective: To measure the rate of the light-dependent reactions of photosynthesis in isolated chloroplasts using DCIP.

Materials:

-

Fresh spinach leaves

-

Isolation buffer (0.05 M phosphate (B84403) buffer pH 7.0, 0.4 M sucrose, 0.01 M KCl)[17]

-

0.1% DCIP solution[13]

-

Blender or mortar and pestle

-

Cheesecloth

-

Centrifuge and centrifuge tubes

-

Spectrophotometer

-

Light source

Procedure:

-

Chloroplast Isolation: a. Homogenize spinach leaves in ice-cold isolation buffer. b. Filter the homogenate through several layers of cheesecloth into a chilled centrifuge tube. c. Centrifuge the filtrate at low speed (e.g., 200 x g) for 2 minutes to pellet cell debris. d. Carefully transfer the supernatant to a clean, chilled tube and centrifuge at a higher speed (e.g., 1000 x g) for 10 minutes to pellet the chloroplasts.[18] e. Discard the supernatant and resuspend the chloroplast pellet in a small volume of cold isolation buffer.

-

Assay Setup: a. Prepare a reaction mixture containing isolation buffer and the chloroplast suspension. b. Add DCIP solution to the reaction mixture. The final concentration of DCIP should be such that the initial absorbance at 600 nm is around 1.0.

-

Measurement: a. Immediately after adding DCIP, measure the initial absorbance at 600 nm. b. Expose the reaction mixture to a light source and record the absorbance at regular intervals (e.g., every 30 seconds) for several minutes. c. As a control, prepare a similar reaction mixture and keep it in the dark to measure any non-light-dependent reduction of DCIP.

-

Data Analysis: a. Plot absorbance at 600 nm versus time. b. The initial rate of the reaction is the slope of the linear portion of the curve.

Protocol for Vitamin C Titration

Objective: To determine the concentration of ascorbic acid in a sample.

Materials:

-

Sample containing ascorbic acid (e.g., fruit juice)

-

0.1% DCIP solution[13]

-

Standard ascorbic acid solution (for standardization of DCIP)

-

Extraction solution (e.g., 3% metaphosphoric acid)

-

Burette, pipette, and conical flask

Procedure:

-

Standardization of DCIP Solution: a. Pipette a known volume of the standard ascorbic acid solution into a conical flask. b. Add a small amount of extraction solution. c. Titrate with the DCIP solution from the burette until a faint, persistent pink or blue color is observed. d. Record the volume of DCIP solution used and calculate its exact concentration.

-

Sample Titration: a. Pipette a known volume of the sample solution into a conical flask. b. If the sample is colored, it may need to be diluted. c. Titrate with the standardized DCIP solution until the endpoint is reached. d. Record the volume of DCIP solution used.

-

Calculation: a. Use the volume and concentration of the standardized DCIP solution and the volume of the sample to calculate the concentration of ascorbic acid in the sample.

Protocol for Succinate Dehydrogenase Activity Assay

Objective: To measure the activity of succinate dehydrogenase in a sample (e.g., mitochondrial preparation).

Materials:

-

Sample containing succinate dehydrogenase

-

Assay buffer (e.g., phosphate buffer, pH 7.2)[16]

-

Succinate solution (substrate)

-

DCIP solution

-

Phenazine methosulfate (PMS) solution (intermediate electron carrier)

-

Spectrophotometer

Procedure:

-

Reaction Setup: a. In a cuvette, combine the assay buffer, succinate solution, and the sample. b. Incubate the mixture for a few minutes to allow for temperature equilibration.

-

Initiation and Measurement: a. To initiate the reaction, add PMS and DCIP solutions. b. Immediately start monitoring the decrease in absorbance at 600 nm. c. Record the absorbance at regular intervals.

-

Data Analysis: a. Calculate the rate of change of absorbance over time from the linear portion of the curve. b. Use the molar extinction coefficient of DCIP to convert the rate of absorbance change to the rate of DCIP reduction, which is a measure of enzyme activity.[7]

Toxicological and Safety Information

DCIP sodium salt is generally considered to be of low hazard.[19] However, as with all laboratory chemicals, appropriate safety precautions should be taken. It may cause irritation to the skin, eyes, and respiratory tract.[10] In case of contact, rinse the affected area with plenty of water.[20] If inhaled, move to fresh air. If ingested, do not induce vomiting and seek medical advice.[19] Always wear appropriate personal protective equipment, including gloves and safety glasses, when handling the compound.[21] Store in a cool, dry, and well-ventilated area, away from strong oxidizing agents.[22]

References

- 1. gspchem.com [gspchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 2,6-DICHLOROINDOPHENOL (620-45-1, 956-48-9) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 4. thomassci.com [thomassci.com]

- 5. mpbio.com [mpbio.com]

- 6. 2,6-Dichloroindophenol|Redox Dye for Research [benchchem.com]

- 7. Dehydrogenase Assays - Hancock Lab [cmdr.ubc.ca]

- 8. The redox dye DCIP has a molar extinction coefficient of 22,000 at 600 nm.. [askfilo.com]

- 9. taylorandfrancis.com [taylorandfrancis.com]

- 10. bio.vu.nl [bio.vu.nl]

- 11. savemyexams.com [savemyexams.com]

- 12. Novel Potentiometric 2,6-Dichlorophenolindo-phenolate (DCPIP) Membrane-Based Sensors: Assessment of Their Input in the Determination of Total Phenolics and Ascorbic Acid in Beverages - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Measuring changes in ascorbic acid (vitamin C) concentration in ripening fruit and vegetables - Science & Plants for Schools [saps.org.uk]

- 14. egyankosh.ac.in [egyankosh.ac.in]

- 15. sunlongbiotech.com [sunlongbiotech.com]

- 16. sigmaaldrich.com [sigmaaldrich.com]

- 17. Investigating the light dependent reaction in photosynthesis [practicalbiology.org]

- 18. hbmahesh.weebly.com [hbmahesh.weebly.com]

- 19. ofsd.k12.mo.us [ofsd.k12.mo.us]

- 20. brecklandscientific.co.uk [brecklandscientific.co.uk]

- 21. store.sangon.com [store.sangon.com]

- 22. 2 6-Dichloroindophenol SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]

In-Depth Technical Guide: The Redox Properties of 2,6-Dichlorophenolindophenol (DCIP)

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Based on a comprehensive review of scientific literature, 2,6-Dichlorophenolindophenol (DCIP) is not used as a direct redox indicator for sodium ions. The common chemical name "DCIP hydrate (B1144303) sodium salt" refers to the commercially available sodium salt form of the DCIP molecule, not its function as an indicator for sodium. This guide provides an in-depth overview of the established redox properties of DCIP and its conventional applications.

Executive Summary

2,6-Dichlorophenolindophenol (DCIP) is a well-characterized redox dye widely employed in biochemical and physiological studies. Its utility lies in its distinct color change upon accepting electrons. In its oxidized form, DCIP is blue, with a maximum light absorption around 600-605 nm.[1][2] Upon reduction, it becomes colorless.[1][3] This reversible reaction allows for the quantification of various reducing agents and the monitoring of electron transport chain activities. However, there is no established scientific basis for its use in the direct measurement of sodium ion concentrations.

Core Redox Properties of DCIP

The functionality of DCIP as a redox indicator is governed by its electrochemical potential and spectral characteristics.

Physicochemical and Redox Data

The following table summarizes the key quantitative properties of DCIP sodium salt hydrate.

| Property | Value & Conditions | Citation(s) |

| Common Abbreviations | DCIP, DCPIP, DPIP | [1] |

| Chemical Formula | C₁₂H₆Cl₂NNaO₂ | [3] |

| Molecular Weight | 290.08 g/mol (anhydrous) | [3] |

| Appearance | Dark green solid | [3] |

| Oxidized Form (Aqueous) | Blue | [3] |

| Reduced Form (Aqueous) | Colorless | [3] |

| Absorption Maximum (λmax) | ~600-605 nm (at pH 7.4) | [2] |

| Molar Extinction Coefficient (ε) | ~19,100 M⁻¹cm⁻¹ (at pH 7.4) | [2] |

| Standard Reduction Potential (E₀') | +0.22 V (vs. Standard Hydrogen Electrode) | [2] |

Redox Reaction Mechanism

The reduction of DCIP involves the acceptance of two electrons and two protons, leading to the formation of the colorless leuco-form, dihydro-DCIP. This process disrupts the conjugated π-system of the molecule, which is responsible for its blue color.

Established Experimental Applications & Protocols

DCIP's role as a redox indicator is well-documented in several key experimental contexts. Due to the non-existence of a DCIP-based sodium assay, protocols for its established uses are provided below.

Quantification of Ascorbic Acid (Vitamin C)

DCIP is famously used for the titrimetric determination of ascorbic acid. Ascorbic acid is a potent reducing agent that quantitatively reduces DCIP.

Experimental Protocol:

-

Preparation of DCIP Solution (0.001 M): Dissolve an appropriate amount of DCIP sodium salt hydrate in distilled water to create a standardized solution. Store in a dark bottle, as the solution is light-sensitive.

-

Sample Preparation: Prepare an acidic extract of the sample containing ascorbic acid (e.g., fruit juice in metaphosphoric acid or oxalic acid to improve stability).

-

Titration: Titrate a known volume of the sample extract with the standardized DCIP solution.

-

Endpoint Determination: The endpoint is reached when a faint pink or blue color persists for at least 30 seconds, indicating that all the ascorbic acid has been oxidized and excess DCIP is now present.

-

Calculation: The concentration of ascorbic acid is calculated based on the volume of DCIP solution used and the stoichiometry of the reaction (1 mole of ascorbic acid reduces 1 mole of DCIP).

Monitoring Photosynthetic Electron Transport (Hill Reaction)

DCIP serves as an artificial electron acceptor in studies of the light-dependent reactions of photosynthesis, allowing for the measurement of the rate of electron flow from photosystem II.

Experimental Protocol:

-

Isolation of Chloroplasts: Isolate chloroplasts from plant tissue (e.g., spinach leaves) using differential centrifugation in an ice-cold isolation buffer.

-

Reaction Mixture: Prepare a reaction mixture in a spectrophotometer cuvette containing a buffered solution (e.g., phosphate (B84403) buffer at pH 6.8), the chloroplast suspension, and DCIP solution.

-

Measurement:

-

Take an initial absorbance reading at 600 nm in the dark (the "dark control").

-

Expose the cuvette to a light source to initiate photosynthesis.

-

Monitor the decrease in absorbance at 600 nm over time as DCIP is reduced by the electrons from the electron transport chain.

-

-

Calculation: The rate of photosynthesis is determined by the rate of change in absorbance, using the molar extinction coefficient of DCIP.

Visualization of Experimental Workflow

The following workflow illustrates the general process of using DCIP in a spectrophotometric assay.

References

A Comprehensive Guide to the Synonyms of 2,6-Dichlorophenolindophenol Sodium Salt

For researchers, scientists, and professionals in drug development, precise terminology is paramount. This document provides a detailed compilation of synonyms for the redox dye 2,6-Dichlorophenolindophenol sodium salt, a compound widely utilized in biochemical assays and as an indicator for ascorbic acid.

The compound, with the CAS Number 620-45-1, is known by a variety of names, which can be categorized into several groups for clarity.[1][2][3] These synonyms are crucial for accurate literature searches, chemical procurement, and clear communication in scientific documentation.

Common Abbreviations and Trivial Names

The most frequently used synonyms are the abbreviations DCPIP and DPIP.[4][5] These acronyms are derived from the chemical name and are commonly found in experimental protocols and scientific literature. Another common name for this compound is Tillman's reagent, a term often used in the context of vitamin C determination.[1][2][3][6]

Systematic and Semi-Systematic Chemical Names

A variety of systematic and semi-systematic names are used to describe the chemical structure of 2,6-Dichlorophenolindophenol sodium salt. These names provide specific information about the molecular arrangement and are essential for unambiguous identification in chemical databases and publications.

| Synonym Category | Synonym |

| Common Abbreviations | DCPIP[5][6][7] |

| DPIP[4][5] | |

| DCIP[4][5] | |

| Trivial Name | Tillman's reagent[1][2][3][6] |

| IUPAC & Chemical Names | 2,6-Dichloro-N-(4-hydroxyphenyl)-1,4-benzoquinoneimine sodium salt[2][3][4] |

| Sodium 2,6-dichloroindophenolate[1] | |

| Indophenol, 2,6-dichloro-, sodium salt[1] | |

| 2,5-Cyclohexadien-1-one, 2,6-dichloro-4-((4-hydroxyphenyl)imino)-, sodium salt[1] | |

| 2,6-Dichlorobenzenone-indophenol sodium salt[2][3][4][5] | |

| Phenol-indo-2,6-dichlorophenol sodium salt[8] | |

| Sodium 4-((3,5-dichloro-4-oxocyclohexa-2,5-dien-1-ylidene)amino)phenolate[9] |

Hydrated Forms

It is important to note that this compound is also available in a hydrated form. Synonyms for the hydrate (B1144303) include:

-

2,6-Dichloroindophenol, sodium salt hydrate[9]

-

2,6-Dichlorophenolindophenol sodium salt dihydrate[9]

Experimental Workflow: Synonym Verification

The following diagram illustrates a typical workflow for verifying the synonyms of a chemical compound, a critical step in ensuring the accuracy and reproducibility of research.

Caption: A flowchart illustrating the process of identifying and verifying synonyms for a chemical compound.

References

- 1. 2,6-Dichloroindophenol sodium | C12H6Cl2NNaO2 | CID 23697355 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. mpbio.com [mpbio.com]

- 3. mpbio.com [mpbio.com]

- 4. 2,6-Dichloroindophenol sodium salt hydrate - 2,6-Dichloro-N-(4-hydroxyphenyl)-1 [sigmaaldrich.com]

- 5. 620-45-1 CAS | 2,6-DICHLOROPHENOL INDOPHENOL SODIUM SALT | Redox Indicators | Article No. 03291 [lobachemie.com]

- 6. gspchem.com [gspchem.com]

- 7. thomassci.com [thomassci.com]

- 8. CAS 620-45-1: 2,6-Dichloroindophenol, sodium salt hydrate [cymitquimica.com]

- 9. Page loading... [wap.guidechem.com]

The Role of DCIP in Quantifying Photosynthetic Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the pivotal role of 2,6-dichlorophenolindophenol (DCIP) in the experimental analysis of photosynthesis. As a reliable redox indicator and artificial electron acceptor, DCIP provides a quantitative measure of the light-dependent reactions, offering valuable insights for basic research and the development of compounds that may modulate photosynthetic pathways.

Core Principle: DCIP as an Artificial Electron Acceptor

In the light-dependent stages of photosynthesis, light energy excites electrons within chlorophyll (B73375) molecules located in Photosystem II (PSII). These high-energy electrons are then passed along an electron transport chain, ultimately leading to the reduction of NADP+ to NADPH. DCIP serves as a substitute for the natural electron acceptor, NADP+.[1][2][3] It has a higher affinity for electrons than ferredoxin, another component of the electron transport chain.[4]

The utility of DCIP in these experiments stems from its distinct color change upon reduction. In its oxidized state, DCIP is a blue solution with a maximum absorbance at approximately 600 nm.[4][5] When it accepts electrons from the photosynthetic electron transport chain, it becomes reduced and turns colorless.[6][7] The rate of this decolorization is directly proportional to the rate of electron flow and, consequently, the rate of the light-dependent reactions of photosynthesis.[1] This process is often referred to as the Hill Reaction, named after Robert Hill, who first demonstrated that isolated chloroplasts could produce oxygen in the presence of an artificial electron acceptor and light.[8][9]

Experimental Protocols

Precise and consistent experimental design is crucial for obtaining reliable data. The following protocols are synthesized from established methodologies for the isolation of chloroplasts and the execution of the DCIP assay.

Chloroplast Isolation from Spinach Leaves

This protocol outlines the steps for extracting functional chloroplasts from fresh spinach leaves. Maintaining a cold environment throughout the procedure is critical to preserve the integrity and activity of the chloroplasts.[10]

Materials:

-

Fresh spinach leaves

-

Ice-cold 0.5 M sucrose (B13894) solution

-

Ice-cold 0.05 M phosphate (B84403) buffer (pH 7.0)[3]

-

Blender or mortar and pestle

-

Cheesecloth or muslin

-

Chilled centrifuge tubes

-

Refrigerated centrifuge

Procedure:

-

Rinse spinach leaves with cold water and remove the midribs.[3]

-

Chop the leaves into small pieces and place them in a pre-chilled blender or mortar.[11]

-

Add ice-cold 0.5 M sucrose solution and grind the leaves into a smooth homogenate. The sucrose solution helps to maintain the osmotic potential, preventing the chloroplasts from lysing.[10]

-

Filter the homogenate through several layers of cheesecloth or muslin into a chilled beaker.[12]

-

Transfer the filtrate to chilled centrifuge tubes and centrifuge at a low speed (e.g., 1000 x g) for 5 minutes to pellet cell debris.[13]

-

Carefully decant the supernatant into fresh, chilled centrifuge tubes and centrifuge at a higher speed (e.g., 2650 RPM, 95 x g) for 10 minutes to pellet the chloroplasts.[3]

-

Discard the supernatant and gently resuspend the chloroplast pellet in a small volume of ice-cold phosphate buffer.[13]

-

Store the chloroplast suspension on ice and use it as soon as possible for the DCIP assay.[3]

DCIP Photosynthesis Assay

This assay measures the rate of photosynthesis by monitoring the reduction of DCIP.

Materials:

-

Isolated chloroplast suspension

-

0.0001 M DCIP solution

-

Phosphate buffer (pH 7.0)[3]

-

Test tubes or cuvettes

-

Light source (e.g., 100W lamp)[3]

-

Spectrophotometer

-

Aluminum foil

Procedure:

-

Set up experimental and control tubes. A typical setup includes:

-

Experimental Tube: Chloroplast suspension + DCIP solution + Buffer, exposed to light.

-

Control 1 (Darkness): Chloroplast suspension + DCIP solution + Buffer, wrapped in aluminum foil to block light. This control demonstrates that the reaction is light-dependent.[3]

-

Control 2 (No Chloroplasts): DCIP solution + Buffer, exposed to light. This control shows that DCIP does not spontaneously decolorize in the light.[3]

-

Control 3 (Boiled Chloroplasts): Boiled chloroplast suspension + DCIP solution + Buffer, exposed to light. Boiling denatures the enzymes and proteins in the chloroplasts, demonstrating that functional biological components are necessary for the reaction.[11]

-

-

Initiate the reaction. Add the chloroplast suspension to the reaction mixtures containing DCIP and buffer. Start a timer immediately.

-

Incubate the tubes. Place the tubes at a fixed distance from the light source.[3]

-

Measure the absorbance. At regular time intervals (e.g., every minute for 10 minutes), take absorbance readings of the experimental and control tubes using a spectrophotometer set to a wavelength of approximately 600 nm.[4][8]

-

Calculate the rate of photosynthesis. The rate of DCIP reduction can be calculated from the change in absorbance over time.

Data Presentation

The quantitative data obtained from DCIP assays can be summarized to compare the rates of photosynthesis under different experimental conditions.

| Condition | Initial Absorbance (600 nm) | Final Absorbance (600 nm) after 10 min | Change in Absorbance (ΔA) | Rate of Photosynthesis (ΔA/min) |

| Experimental (Light) | 0.85 | 0.25 | 0.60 | 0.060 |

| Control (Dark) | 0.86 | 0.84 | 0.02 | 0.002 |

| Control (No Chloroplasts) | 0.85 | 0.85 | 0.00 | 0.000 |

| Control (Boiled Chloroplasts) | 0.84 | 0.83 | 0.01 | 0.001 |

Note: The values in this table are illustrative and will vary depending on the specific experimental conditions.

Visualizing the Process

Diagrams created using Graphviz (DOT language) can effectively illustrate the key pathways and workflows.

Caption: Electron transport chain with DCIP as an artificial electron acceptor.

Caption: General workflow for a DCIP-based photosynthesis experiment.

Factors Influencing DCIP Reduction

Several factors can affect the rate of DCIP reduction and thus the measured rate of photosynthesis. These variables must be carefully controlled to ensure the validity and reproducibility of experimental results.

-

Light Intensity: As light intensity increases, the rate of electron transport and DCIP reduction generally increases, up to a saturation point.[14][15]

-

Wavelength of Light: The rate of photosynthesis varies with the wavelength of light, corresponding to the absorption spectrum of chlorophyll.

-

Temperature: Enzymatic reactions in the electron transport chain are temperature-dependent. Extreme temperatures can denature proteins and inhibit photosynthesis.[16]

-

pH: The pH of the buffer solution can affect the activity of enzymes and the stability of the chloroplasts. A pH of around 7.0 is generally optimal.[11]

-

Inhibitors: Herbicides and other chemicals can block specific steps in the electron transport chain, thereby inhibiting DCIP reduction. For example, DCMU (diuron) blocks electron flow from Photosystem II.[8]

Conclusion

The use of DCIP provides a robust and accessible method for quantifying the rate of the light-dependent reactions of photosynthesis. By serving as an artificial electron acceptor and providing a clear colorimetric endpoint, DCIP allows researchers to investigate the fundamental processes of photosynthesis and to screen for compounds that may enhance or inhibit this vital biological pathway. Careful execution of experimental protocols and control of environmental variables are paramount for obtaining accurate and meaningful results.

References

- 1. tutorchase.com [tutorchase.com]

- 2. snabbiology.co.uk [snabbiology.co.uk]

- 3. Investigating the light dependent reaction in photosynthesis [practicalbiology.org]

- 4. Dichlorophenolindophenol - Wikipedia [en.wikipedia.org]

- 5. Features of Using 2,6-Dichlorophenolindophenol as An Electron Acceptor in Photosynthesis Studies | CoLab [colab.ws]

- 6. m.youtube.com [m.youtube.com]

- 7. senecalearning.com [senecalearning.com]

- 8. weber.edu [weber.edu]

- 9. Hill reaction - Wikipedia [en.wikipedia.org]

- 10. savemyexams.com [savemyexams.com]

- 11. ocr.org.uk [ocr.org.uk]

- 12. fire.biol.wwu.edu [fire.biol.wwu.edu]

- 13. hbmahesh.weebly.com [hbmahesh.weebly.com]

- 14. blogs.iwu.edu [blogs.iwu.edu]

- 15. The Effect Light Intensity Has on the Photosynthesis of Spinach Chloroplasts — Adam Cap [adamcap.com]

- 16. monash.edu [monash.edu]

DCIP as an Electron Acceptor in Biological Systems: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dichlorophenolindophenol (DCIP) is a redox-active compound widely utilized in biochemical and physiological studies as an artificial electron acceptor. Its distinct color change upon reduction provides a convenient and quantifiable measure of electron transport in various biological systems. In its oxidized state, DCIP is blue, with a maximum absorbance at approximately 600 nm, while its reduced form is colorless.[1][2] This property makes it an invaluable tool for spectrophotometric assays monitoring the activity of specific components of the electron transport chains in both photosynthesis and cellular respiration.

This technical guide provides an in-depth overview of the core principles, experimental protocols, and quantitative data associated with the use of DCIP as an electron acceptor in biological research.

Mechanism of Action

DCIP serves as a terminal electron acceptor by intercepting electrons from specific carriers in an electron transport chain. This diverts electrons from their natural acceptors, and the rate of DCIP reduction, measured as a decrease in absorbance at 600 nm, is proportional to the rate of electron flow through the preceding components of the chain.[3] The versatility of DCIP allows its application in diverse experimental contexts, from studying the light-dependent reactions of photosynthesis to assaying the activity of mitochondrial enzymes.

In photosynthesis, DCIP accepts electrons from the electron transport chain, typically after Photosystem I, as a substitute for the natural electron acceptor NADP+.[1][4] In mitochondrial assays, it is commonly used to measure the activity of enzymes like succinate (B1194679) dehydrogenase (Complex II), where it accepts electrons from the enzyme complex, often facilitated by an intermediate carrier like phenazine (B1670421) methosulfate (PMS).[5][6]

Applications in Biological Systems

Photosynthesis: The Hill Reaction

One of the classic applications of DCIP is in the demonstration and quantification of the light-dependent reactions of photosynthesis, known as the Hill reaction.[7] In this assay, isolated chloroplasts are illuminated in the presence of DCIP. The photoreduction of DCIP, observed as the loss of its blue color, indicates that water is being oxidized, and electrons are being passed through the photosynthetic electron transport chain.[8] The rate of this color change is a direct measure of the rate of photosynthetic electron transport.[9]

Mitochondrial Respiration: Succinate Dehydrogenase Activity

DCIP is extensively used to measure the activity of succinate dehydrogenase (SDH), a key enzyme complex in both the citric acid cycle and the mitochondrial electron transport chain.[5] In this assay, succinate serves as the electron donor, and the transfer of electrons to DCIP is monitored.[10] This method is valuable for assessing mitochondrial function and for screening potential inhibitors or activators of SDH.[5]

Quantitative Data

The following tables summarize key quantitative parameters associated with the use of DCIP in biological assays.

Table 1: Spectrophotometric Properties of DCIP

| Parameter | Value | Reference(s) |

| Molar Extinction Coefficient (ε) at ~600 nm | 19,100 - 22,000 M⁻¹cm⁻¹ | [7][11][12] |

| Optimal Wavelength for Absorbance Measurement | ~600 nm (pH dependent) | [2][10] |

| Isobestic Point | 522 nm | [13] |

| Reduction Potential | +0.217 V | [14] |

Table 2: Kinetic Parameters in DCIP-Coupled Assays

| Enzyme/System | Substrate | Kₘ for DCIP | Vₘₐₓ | Organism/Source | Reference(s) |

| NADPH Oxidoreductase | NADPH | 33 µM | Not specified | Human granulocytes | [15] |

| Succinate Dehydrogenase | Succinate | Not specified | 0.06 ± 0.001 µmol/min/mg | Rat skeletal muscle | [6] |

| Photosystem I | Light, Ascorbate | Not specified | Not specified | Spinach | [16] |

Experimental Protocols

Protocol 1: Isolation of Chloroplasts for the Hill Reaction

Materials:

-

Fresh spinach leaves

-

Isolation buffer (e.g., 0.33 M sucrose, 10 mM KCl, 50 mM phosphate (B84403) buffer, pH 7.2)

-

Cheesecloth

-

Centrifuge and centrifuge tubes

-

Ice bucket

Methodology:

-

Wash and de-vein fresh spinach leaves.

-

Chop the leaves into small pieces and place them in a pre-chilled blender with ice-cold isolation buffer.

-

Homogenize the leaves with short bursts to avoid excessive heating.

-

Filter the homogenate through several layers of cheesecloth into a chilled beaker.

-

Transfer the filtrate to centrifuge tubes and centrifuge at low speed (e.g., 200 x g for 2 minutes) to pellet cell debris.

-

Carefully transfer the supernatant to clean centrifuge tubes and centrifuge at a higher speed (e.g., 1000 x g for 10 minutes) to pellet the chloroplasts.

-

Discard the supernatant and gently resuspend the chloroplast pellet in a small volume of cold isolation buffer.

-

Keep the chloroplast suspension on ice and use it immediately for the Hill reaction assay.

Protocol 2: Spectrophotometric Assay of Succinate Dehydrogenase Activity

Materials:

-

Isolated mitochondria or tissue homogenate

-

Assay buffer (e.g., 50 mM phosphate buffer, pH 7.2)

-

Succinate solution

-

DCIP solution

-

(Optional) Phenazine methosulfate (PMS) solution as an intermediate electron carrier

-

Spectrophotometer

Methodology:

-

Set the spectrophotometer to a wavelength of 600 nm.

-

Prepare a reaction mixture in a cuvette containing assay buffer, the sample (mitochondria or homogenate), and DCIP solution.

-

Initiate the reaction by adding the succinate solution.

-

Immediately start recording the absorbance at 600 nm over a set period (e.g., 5-10 minutes).

-

The rate of decrease in absorbance corresponds to the rate of DCIP reduction and is used to calculate the enzyme activity.

-

A blank reaction without the substrate (succinate) should be run to account for any non-enzymatic reduction of DCIP.

Conclusion

DCIP remains a fundamental tool in the study of biological electron transport systems. Its reliability, ease of use, and the straightforward nature of the colorimetric assay make it an excellent choice for a wide range of applications, from basic research to drug discovery. The data and protocols presented in this guide offer a solid foundation for researchers and scientists to effectively employ DCIP in their experimental designs.

References

- 1. Dichlorophenolindophenol - Wikipedia [en.wikipedia.org]

- 2. 2,6-Dichloroindophenol|Redox Dye for Research [benchchem.com]

- 3. m.youtube.com [m.youtube.com]

- 4. senecalearning.com [senecalearning.com]

- 5. Succinate Dehydrogenase, Succinate, and Superoxides: A Genetic, Epigenetic, Metabolic, Environmental Explosive Crossroad - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A spectrophotometric coupled enzyme assay to measure the activity of succinate dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Investigating the light dependent reaction in photosynthesis [practicalbiology.org]

- 9. savemyexams.com [savemyexams.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. Dehydrogenase Assays - Hancock Lab [cmdr.ubc.ca]

- 12. Mitochondrial Electron Transfer Cascade Enzyme Activity Assessment in Cultured Neurons and Select Brain Regions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Features of Using 2,6-Dichlorophenolindophenol as An Electron Acceptor in Photosynthesis Studies | CoLab [colab.ws]

- 14. 2,6-Dichloro-phenol indophenol prevents switch-over of electrons between the cyanide-sensitive and -insensitive pathway of the mitochondrial electron transport chain in the presence of inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Intrinsic dichlorophenolindophenol reductase activity associated with the superoxide-generating oxidoreductase of human granulocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Photosystem I from plants as a bacterial cytochrome P450 surrogate electron donor: terminal hydroxylation of branched hydrocarbon chains - PMC [pmc.ncbi.nlm.nih.gov]

Solubility of 2,6-Dichlorophenolindophenol Sodium Salt Dihydrate in Water: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the aqueous solubility of 2,6-dichlorophenolindophenol sodium salt dihydrate (DCIP), a redox indicator dye crucial for various biochemical and analytical applications, including the determination of ascorbic acid (Vitamin C).[1][2] This document consolidates available quantitative data, outlines experimental considerations for its dissolution, and presents a logical workflow for preparing aqueous DCIP solutions.

Core Concepts and Chemical Properties

2,6-Dichlorophenolindophenol sodium salt dihydrate is the sodium salt of the neutral compound 2,6-dichlorophenolindophenol. The neutral form is insoluble in water.[3] The presence of the sodium salt significantly enhances its aqueous solubility, making it suitable for use in various laboratory settings.[3][4] The compound is a dark green, crystalline powder that forms a deep blue solution in water.[5][6][7] It is sensitive to light and hygroscopic, and incompatible with strong oxidizing and reducing agents.[6]

Quantitative Solubility Data

The aqueous solubility of DCIP sodium salt dihydrate has been reported across various sources. The data indicates that while the compound is soluble in water, achieving its maximum solubility can be challenging and may be influenced by experimental conditions. The following table summarizes the available quantitative data.

| Solubility Value | Concentration (w/v) | Molar Concentration (approx.)* | Source | Notes |

| 10 mg/mL | 1% | 30.7 mM | Sigma-Aldrich | Tested during quality control. |

| Up to 3% | 30 mg/mL | 92.0 mM | Conn's Biological Stains, 10th Edition (cited by Sigma-Aldrich) | General reference value. |

| >43.5 µg/mL | >0.00435% | >0.133 mM | Burnham Center for Chemical Genomics (via PubChem)[8] | Experimental result at pH 7.4. |

| "Soluble" | - | - | Multiple Chemical Suppliers[5][6][9] | Qualitative description. |

*Calculated based on the molecular weight of the anhydrous sodium salt (290.08 g/mol ). The dihydrate molecular weight is approximately 326.11 g/mol .

Factors Influencing Solubility

Several factors can impact the dissolution of DCIP sodium salt dihydrate in water:

-

pH: The pH of the aqueous medium is a critical factor. Some protocols recommend the addition of a small amount of sodium bicarbonate to raise the pH to around 9, which can aid in dissolution and stabilize the blue color of the solution.[3][10]

-

Agitation and Time: Due to the compound's tendency to dissolve slowly, adequate agitation and time are necessary. Recommendations include overnight shaking or the use of a magnetic stir bar for efficient mixing.[3][10]

-

Purity of Water: The use of distilled or deionized water is recommended, as dissolved ions in tap water may affect the solubility of the compound.[10]

-

Purity of the Compound: The purity of the DCIP sodium salt dihydrate can also influence its solubility.[10]

Experimental Protocol for Preparation of an Aqueous DCIP Solution

The following is a generalized protocol for the preparation of an aqueous solution of DCIP sodium salt dihydrate, compiled from various sources. This protocol is particularly relevant for applications such as the titration of ascorbic acid.

Materials:

-

2,6-Dichlorophenolindophenol sodium salt dihydrate powder

-

Distilled or deionized water

-

Sodium bicarbonate (optional, to aid dissolution)

-

Volumetric flask

-

Magnetic stirrer and stir bar (recommended)

-

Analytical balance

Procedure:

-

Weighing: Accurately weigh the desired amount of DCIP sodium salt dihydrate powder using an analytical balance.

-

Solvent Preparation: If using, dissolve a small amount of sodium hydrogen carbonate (e.g., approximately 0.02 g per 100 mL) in the distilled water.[3]

-

Dissolution:

-

Final Volume Adjustment: Once the DCIP is fully dissolved, quantitatively transfer the solution to a volumetric flask. Rinse the beaker with small portions of the solvent and add the rinsings to the flask. Add solvent to the flask until the final desired volume is reached.

-

Filtration (Optional): If any particulate matter remains, the solution can be filtered through standard laboratory filter paper.[3]

-

Storage: Store the prepared solution in a dark, cool place, as DCIP is light-sensitive.[6]

Logical Workflow for DCIP Solution Preparation

The following diagram illustrates the decision-making process and steps involved in preparing an aqueous solution of DCIP sodium salt dihydrate.

References

- 1. chemimpex.com [chemimpex.com]

- 2. A10107.06 [thermofisher.com]

- 3. researchgate.net [researchgate.net]

- 4. CAS 620-45-1: 2,6-Dichloroindophenol, sodium salt hydrate [cymitquimica.com]

- 5. shop.chemsupply.com.au [shop.chemsupply.com.au]

- 6. 2,6-Dichloroindophenol sodium salt | 620-45-1 [chemicalbook.com]

- 7. 620-45-1 CAS | 2,6-DICHLOROPHENOL INDOPHENOL SODIUM SALT | Redox Indicators | Article No. 03291 [lobachemie.com]

- 8. 2,6-Dichloroindophenol sodium | C12H6Cl2NNaO2 | CID 23697355 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 2,6-Dichloroindophenol sodium salt hydrate | 36180 | Solstice Advanced Materials [lab.solstice.com]

- 10. reddit.com [reddit.com]

The Use of 2,6-Dichlorophenolindophenol (DCIP) Hydrate Sodium in Enzyme Activity Assays: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dichlorophenolindophenol (DCIP) hydrate (B1144303) sodium is a versatile redox dye widely employed in biochemical assays to determine the activity of various enzymes, particularly oxidoreductases.[1][2] Its distinct color change upon reduction provides a straightforward and quantifiable measure of enzymatic reactions. In its oxidized form, DCIP is a blue dye with a maximum absorbance at approximately 600 nm.[1] Upon accepting electrons, it is reduced to a colorless form, allowing enzyme activity to be monitored spectrophotometrically by the decrease in absorbance at this wavelength.[1] This guide provides a comprehensive overview of the principles, protocols, and data interpretation associated with the use of DCIP in enzyme activity assays.

Core Principles

The fundamental principle behind DCIP-based enzyme assays lies in its role as an artificial electron acceptor.[1][3] In a typical assay, the enzyme of interest catalyzes the transfer of electrons from its substrate to DCIP. The rate of DCIP reduction, observed as a loss of blue color, is directly proportional to the enzyme's activity under saturating substrate conditions.

The redox reaction can be summarized as follows:

Substrate (Reduced) + Enzyme → Product (Oxidized) + Electrons

DCIP (Oxidized, Blue) + Electrons → DCIP (Reduced, Colorless)

The utility of DCIP stems from its standard reduction potential of approximately +0.217 V, which allows it to accept electrons from various physiological and artificial electron donors.[3]

Physicochemical and Spectrophotometric Properties of DCIP

A thorough understanding of DCIP's properties is crucial for accurate and reproducible assay design.

| Property | Value/Description | Reference(s) |

| Molecular Formula | C₁₂H₆Cl₂NNaO₂·xH₂O | [3] |

| Appearance | Dark green to blue powder | [3] |

| Solubility | Soluble in water | [4] |

| Oxidized Form | Blue | [1] |

| Reduced Form | Colorless | [1] |

| Absorbance Maximum (λmax) | ~600 nm (pH dependent) | [1][5] |

| Molar Extinction Coefficient (ε) | Varies with pH (see table below) | [6][7][8][9] |

| Standard Reduction Potential | +0.217 V | [3] |

Table 1: Molar Extinction Coefficient of DCIP at 600 nm under Various Conditions

| Molar Extinction Coefficient (M⁻¹cm⁻¹) | pH | Reference(s) |

| 22,000 | Not specified | [6][8][9] |

| 21,000 | Not specified | [7] |

| 19,100 | 7.4 | [10] |

| 18,000 - 19,700 | 8.3 | [5] |

| 13,200 | 6.5 | [11] |

| 12,500 | 6.0 | [12] |

| 11,130 | 6.0 | [11] |

Experimental Protocols

Detailed methodologies are critical for obtaining reliable and comparable results. Below are protocols for several common enzyme assays utilizing DCIP.

Succinate (B1194679) Dehydrogenase (Complex II) Activity Assay

Succinate dehydrogenase (SDH) is a key enzyme in both the citric acid cycle and the electron transport chain.[13] This assay measures the transfer of electrons from succinate to DCIP.

Materials:

-

SDH Assay Buffer (e.g., 50 mM potassium phosphate, pH 7.2)

-

Succinate solution (e.g., 0.6 M sodium succinate)

-

DCIP solution (e.g., 2 mM)

-

Phenazine methosulfate (PMS) solution (optional, as an intermediate electron carrier, e.g., 12.5 mM)

-

Enzyme sample (e.g., isolated mitochondria, cell lysate, or tissue homogenate)

-

Spectrophotometer and cuvettes or 96-well plate reader

Procedure:

-

Prepare a reaction mixture containing the SDH assay buffer and succinate solution.

-

Add the enzyme sample to the reaction mixture. For a 96-well plate format, a typical sample volume is 5-50 µL, adjusted to a final volume of 50 µL with assay buffer.[14]

-

To initiate the reaction, add the DCIP solution (and PMS if used).

-

Immediately measure the decrease in absorbance at 600 nm in kinetic mode at a constant temperature (e.g., 25°C).[13][14]

-

Record the absorbance at regular intervals for a period of 10-30 minutes.[14]

-

Calculate the rate of change in absorbance (ΔA/min) from the linear portion of the curve.

Calculation of Enzyme Activity:

One unit of SDH activity is defined as the amount of enzyme that reduces 1.0 µmole of DCIP per minute at a specific pH and temperature.[13]

Activity (U/mL) = (ΔA/min) / (ε * l) * V_total / V_sample * 10^6

Where:

-

ΔA/min = Change in absorbance per minute

-

ε = Molar extinction coefficient of DCIP (M⁻¹cm⁻¹)

-

l = Path length of the cuvette or well (cm)

-

V_total = Total volume of the assay (mL)

-

V_sample = Volume of the enzyme sample (mL)

Glucose Dehydrogenase Activity Assay

This assay is applicable to glucose dehydrogenases that can utilize DCIP as an electron acceptor.[11][12]

Materials:

-

Assay Buffer (e.g., 50 mM potassium phosphate, pH 6.5)

-

D-Glucose solution (e.g., 100 mM)

-

DCIP solution (e.g., 6.67 mM)

-

Phenazine methosulfate (PMS) solution (e.g., 6 mM)

-

Enzyme sample

Procedure:

-

Prepare a reaction mixture containing the assay buffer, D-glucose, PMS, and the enzyme sample.

-

Initiate the reaction by adding the DCIP solution.

-

Measure the decrease in absorbance at 600 nm at a constant temperature (e.g., 25°C).[11]

-

Calculate the enzyme activity as described for the succinate dehydrogenase assay.

Diaphorase Activity Assay

Diaphorases are enzymes that catalyze the oxidation of NADH or NADPH.[15][16]

Materials:

-

Assay Buffer (e.g., 20 mM Tris-HCl, pH 7.5)

-

β-NADH solution (e.g., 0.23 mM, freshly prepared)

-

DCIP solution (e.g., 1.17 mM)

-

Enzyme sample

Procedure:

-

In a cuvette, combine the assay buffer, β-NADH solution, and DCIP solution.[16]

-

Equilibrate the mixture to the desired temperature (e.g., 25°C) and monitor the absorbance at 600 nm until it is stable (this constitutes the blank rate).[15]

-

Add the enzyme solution to initiate the reaction.

-

Immediately record the decrease in absorbance at 600 nm for 2-3 minutes.[15]

-

Determine the ΔA/min from the initial linear portion of the curve.[15]

-

Calculate the enzyme activity, subtracting the blank rate from the sample rate.

Data Presentation and Visualization

Quantitative Data Summary

| Parameter | Succinate Dehydrogenase Assay | Glucose Dehydrogenase Assay | Diaphorase Assay |

| Wavelength (λmax) | 600 nm | 600 nm | 600 nm |

| Typical pH | 7.2 | 6.5 | 7.5 |

| Typical Temperature | 25°C | 25°C | 25°C |

| Substrate(s) | Succinate | D-Glucose | β-NADH |

| DCIP Concentration | ~0.04 - 2 mM | ~6.67 mM | ~0.039 - 1.17 mM |

| Enzyme Unit Definition | 1 µmole of DCIP reduced/min | 1 µmole of DCIP reduced/min | 1 µmole of β-NADH oxidized/min |

Diagrams

Reaction Mechanism of DCIP Reduction in an Enzyme Assay

References

- 1. Dichlorophenolindophenol - Wikipedia [en.wikipedia.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. grokipedia.com [grokipedia.com]

- 4. CAS 956-48-9: 2,6-Dichlorophenolindophenol | CymitQuimica [cymitquimica.com]

- 5. 2,6-Dichloroindophenol|Redox Dye for Research [benchchem.com]

- 6. Dehydrogenase Assays - Hancock Lab [cmdr.ubc.ca]

- 7. taylorandfrancis.com [taylorandfrancis.com]

- 8. The redox dye DCIP has a molar extinction coefficient of 22,000 at 600 nm.. [askfilo.com]

- 9. brainly.com [brainly.com]

- 10. mdpi.com [mdpi.com]

- 11. Determination of Dehydrogenase Activities Involved in D-Glucose Oxidation in Gluconobacter and Acetobacter Strains - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Isolation and Biochemical Characterization of a Glucose Dehydrogenase from a Hay Infusion Metagenome - PMC [pmc.ncbi.nlm.nih.gov]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. content.abcam.com [content.abcam.com]

- 15. Diaphorase - Assay | Worthington Biochemical [worthington-biochem.com]

- 16. sigmaaldrich.com [sigmaaldrich.com]

Foundational Research on Tillmans' Reagent: A Technical Guide

<

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tillmans' reagent, chemically known as 2,6-dichlorophenolindophenol (DCPIP or DCIP), is a redox-active dye fundamental to analytical chemistry.[1][2] First utilized for this purpose by J. Tillmans in the 1920s, its primary and most established application is the quantitative determination of ascorbic acid (Vitamin C).[3] The core principle of this method lies in a distinct color change: the oxidized form of DCPIP is blue, which is reduced by ascorbic acid to a colorless form.[1][4] This reaction allows for straightforward titrimetric or spectrophotometric analysis.[1][4]

Beyond its role in vitamin analysis, DCPIP also serves as an artificial electron acceptor in biochemical studies, particularly in measuring the rate of photosynthesis by accepting electrons from the electron transport chain.[1][5][6] While its direct application in drug development is not widespread, its properties as a pro-oxidant agent that can induce oxidative stress and deplete intracellular glutathione (B108866) have been explored in cancer research, suggesting potential chemotherapeutic applications.[1][7][8] This guide provides an in-depth overview of the foundational chemistry, experimental protocols, and core principles of Tillmans' reagent.

Core Principle: The Redox Reaction

The utility of Tillmans' reagent is rooted in its redox reaction with ascorbic acid. Ascorbic acid is a potent reducing agent that readily donates electrons.[9] In this reaction, ascorbic acid reduces the blue DCPIP dye to its colorless leuco-base form.[3][10] Concurrently, ascorbic acid is oxidized to dehydroascorbic acid.[10]

This reaction is quantitative and proceeds in a 1:1 molar ratio, making it ideal for titration.[4] The endpoint of the titration is easily identified by the persistence of a pink or purple color, which occurs when all the ascorbic acid in the sample has been consumed and the excess, unreacted DCPIP remains in the acidic solution.[9][10][11]

Quantitative Data and Properties

The accuracy of experimental work involving Tillmans' reagent relies on a clear understanding of its chemical and physical properties. The sodium salt form is commonly used for preparing aqueous solutions.

| Property | Value | Reference |

| Chemical Name | 2,6-Dichlorophenolindophenol sodium salt | [12] |

| Synonyms | Tillmans' reagent, DCPIP sodium salt, DCIP | [12][13] |

| Molecular Formula | C₁₂H₆Cl₂NNaO₂ | [12] |

| Molecular Weight | 290.07 g/mol | [12] |

| Appearance | Dark green powder/solid | [12][13] |

| Redox Potential (E₀') | +0.217 V to +0.22 V (vs. SHE) | [5][6] |

| Maximal Absorption (λmax) | ~600-605 nm (Oxidized form, pH dependent) | [1][5] |

| Solubility | Soluble in water | [13] |

| Stability | Light-sensitive; solutions should be freshly prepared and refrigerated. | [3][14] |

Experimental Protocol: Titrimetric Determination of Ascorbic Acid

The following is a generalized protocol for the determination of ascorbic acid in a sample using the DCPIP titration method.

Reagent Preparation

-

Stabilizing Acid Solution (e.g., 4% Oxalic Acid or 3% Metaphosphoric Acid): Dissolve 40 g of oxalic acid or 30 g of metaphosphoric acid in deionized water and make up to 1 L. This solution is used to extract and stabilize the ascorbic acid in the sample.[10][11]

-

DCPIP Reagent Solution (e.g., 0.025%): Dissolve 250 mg of the sodium salt of 2,6-dichlorophenolindophenol in ~500 mL of hot deionized water. Some protocols recommend adding a small amount of sodium bicarbonate (e.g., 210 mg) to aid dissolution.[11][15] Cool the solution and dilute to 1 L with deionized water. Filter and store in a dark, refrigerated bottle. The solution should be standardized daily.[3][11]

-

Standard Ascorbic Acid Solution (e.g., 0.1 mg/mL): Accurately weigh 100 mg of L-ascorbic acid and dissolve it in 100 mL of the stabilizing acid solution to create a stock solution (1 mg/mL). Dilute 10 mL of this stock solution to 100 mL with the stabilizing acid to obtain a working standard of 0.1 mg/mL.[10][11][15]

Standardization of DCPIP Reagent

-

Pipette 5 mL of the standard ascorbic acid working solution into a conical flask.

-

Add 10 mL of the 4% oxalic acid solution.[10]

-

Titrate with the DCPIP solution from a burette until a faint pink color persists for at least 15-30 seconds.[11] This is the endpoint.

-

Record the volume of DCPIP solution used (V1).

-

Calculate the dye factor (mg of ascorbic acid per mL of dye) = (0.5 mg) / V1.

Sample Preparation and Titration

-

Solid Samples: Weigh a known amount (e.g., 5-10 g) of the sample, blend it with a known volume of the stabilizing acid solution (e.g., 50-100 mL), and filter or centrifuge to obtain a clear extract.[4][11]

-